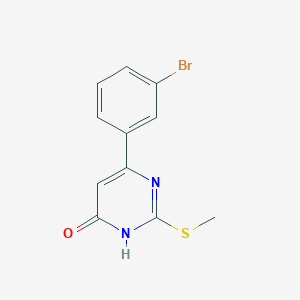

6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-(3-bromophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c1-16-11-13-9(6-10(15)14-11)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVPTOMFYDDMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Strategy

The synthesis of this compound generally follows a multi-step approach:

Step 1: Formation of 6-Amino-2-(methylthio)pyrimidin-4(3H)-one core

Starting from appropriate aminopyrimidine derivatives, the 2-(methylthio) substitution is introduced. Literature reports a reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one under controlled conditions yielding the core structure with high purity and yields around 60-75%.Step 2: Introduction of the 3-bromophenyl substituent at the 6-position

The 6-position substitution with a 3-bromophenyl group can be achieved by electrophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the functional groups present. Bromination methods for related pyrimidine derivatives have been optimized for scalability and yield without chromatography.Step 3: Purification and characterization

The final compound is purified by recrystallization or solvent extraction methods, avoiding chromatography to maintain scalability.

Alternative One-Pot and Multicomponent Reactions

Recent advances include one-pot three-component reactions involving 6-amino-2-(alkylthio)pyrimidin-4(3H)-one, aldehydes (such as 3-bromobenzaldehyde), and 1,3-dicarbonyl compounds under ultrasonic irradiation or catalyzed conditions. These methods yield fused pyrimidine derivatives with high efficiency and reduced reaction times (10–33 min) and yields up to 97%.

| Parameter | Details |

|---|---|

| Reaction type | One-pot three-component condensation |

| Starting materials | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 3-bromobenzaldehyde, 1,3-indanedione or analogs |

| Catalyst | Nano-Fe3O4@SiO2/SnCl4 or catalyst-free under sonochemistry |

| Solvent | Ethylene glycol or water |

| Temperature | 50–65 °C |

| Reaction time | 10–33 minutes |

| Yield | 82–97% |

Use of Vilsmeier Reagent and Formylation for Intermediate Preparation

Formylation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one using Vilsmeier reagent (POCl3/DMF) at low temperatures (0–50 °C) produces aldehyde intermediates that can be further functionalized to introduce the 3-bromophenyl substituent or other groups.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

- The stepwise approach benefits from well-established protocols for pyrimidine ring construction and selective bromination, enabling gram-scale synthesis with reproducible yields.

- One-pot methods significantly reduce reaction time and simplify purification but may require optimization of ultrasonic parameters and catalyst loading for scale-up.

- The use of phase-transfer catalysts and mixed solvent systems (e.g., toluene/water) improves yields in nucleophilic substitution steps involving hydroquinone derivatives, which may be adapted for related pyrimidine syntheses.

- Avoidance of chromatographic purification enhances scalability and cost-effectiveness in industrial settings.

Summary Table of Key Experimental Conditions

| Compound/Intermediate | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 6-amino-2-(methylthio)pyrimidin-4(3H)-one | Starting aminopyrimidine, methylthiolation agents | 50 °C | 10–30 min | 60–75 | High purity; base for further steps |

| 6-(3-bromophenyl)-2-(methylthio)pyrimidinone | Bromination or cross-coupling with 3-bromophenyl precursors | RT to reflux | Several hrs | ~49-75 | Avoids chromatography; scalable |

| One-pot fused pyrimidine synthesis | 6-amino-2-(methylthio)pyrimidin-4(3H)-one + aldehyde + 1,3-dione + sonication | 50–65 °C | 10–33 min | 82–97 | Catalyst-free or nano-catalyst |

| Formylation intermediate preparation | Vilsmeier reagent (POCl3/DMF) | 0–50 °C | 30 min–7 h | 60–98 | Intermediate for further substitution |

Chemical Reactions Analysis

Types of Reactions

6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, thiols, in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Phenyl-substituted pyrimidinone.

Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl and methylthio groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications at Position 6

The substituent at position 6 significantly influences electronic properties, solubility, and biological activity. Below is a comparative analysis:

Key Observations :

- Bromine Position : Meta-substituted bromine (target compound) offers a balance between steric and electronic effects compared to para-substituted analogs (e.g., ). Para-substituted bromophenyl derivatives may exhibit reduced reactivity in electrophilic substitution due to steric hindrance.

- Electron-Withdrawing Groups : Trifluoromethyl and trifluoromethoxy substituents () enhance oxidative stability but reduce solubility compared to bromophenyl derivatives.

Modifications at Position 2

The methylthio group at position 2 is a versatile handle for functionalization. Comparisons include:

Key Observations :

Fused Ring Systems

Compounds with fused heterocycles exhibit distinct pharmacological profiles:

Key Observations :

Key Observations :

- Ultrasound and microwave methods reduce reaction times but require specialized equipment.

- Pd-catalyzed cross-coupling offers regioselectivity for aryl substitutions .

Biological Activity

Overview

6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a bromophenyl group at the 6th position and a methylthio group at the 2nd position. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound contribute to its interaction with various biological targets.

- Molecular Formula : C₁₁H₉BrN₂OS

- Molecular Weight : 297.17 g/mol

- CAS Number : 2092238-50-9

Synthesis

The synthesis of this compound typically involves:

- Condensation Reaction : Reacting 3-bromobenzaldehyde with thiourea in the presence of a base (e.g., sodium hydroxide) to form an intermediate.

- Methylation : The intermediate is methylated using methyl iodide and a base (e.g., potassium carbonate) to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, structural analogs have shown varying degrees of inhibition against bacterial strains and fungi. The presence of the methylthio group enhances the compound's ability to penetrate microbial membranes, increasing its efficacy.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrate that it can inhibit the growth of various cancer cell lines, including:

- A549 (lung cancer)

- HepG2 (liver cancer)

- SGC-7901 (gastric cancer)

The cytotoxicity of this compound is often compared to standard chemotherapeutics, revealing competitive inhibition rates. For example, compounds derived from similar pyrimidine structures have shown IC₅₀ values in the low micromolar range, indicating potent activity.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cell proliferation and survival in cancer cells.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the bromophenyl and methylthio groups significantly affect biological activity. For instance, substituents on the aromatic ring can enhance or diminish activity against specific targets, suggesting that careful design of derivatives could optimize therapeutic effects.

Case Studies

- Anticancer Activity Study : A study published in MDPI reported that pyrimidine derivatives exhibited higher inhibition rates against various cancer cell lines compared to traditional chemotherapeutics like 5-FU, underscoring the potential of compounds like this compound as candidates for further development .

- Antimicrobial Screening : Comparative analysis with known antibiotics demonstrated that derivatives of this compound possess notable antimicrobial properties, making them suitable for further exploration in drug development .

Q & A

Q. What are the standard synthetic routes for 6-(3-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves alkylation of a pyrimidinone precursor. For example, methylation of the thio group can be achieved using dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH). Key optimization parameters include:

- Temperature: Reactions often proceed at reflux (60–80°C) for DMS or room temperature for MeI.

- Solvent Choice: Ethanol or methanol improves solubility of intermediates.

- Catalyst: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency.

Q. Table 1: Yield Optimization in Methylation

| Reagent | Base/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| DMS | K₂CO₃/EtOH | Reflux | 85–90 | |

| MeI | MeONa/MeOH | RT | 75–80 |

Post-alkylation, coupling with 3-bromophenyl groups via Suzuki-Miyaura cross-coupling (Pd catalysts) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR: Focus on aromatic proton environments (δ 7.2–8.0 ppm for bromophenyl) and methylthio group (δ ~2.5 ppm). Confirm absence of unreacted precursors.

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ and isotopic patterns (e.g., bromine doublet).

- IR Spectroscopy: Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and C-Br (~600 cm⁻¹) vibrations.

- Elemental Analysis: Ensure C, H, N, S percentages align with theoretical values (error <0.3%).

Example: In NMR, the pyrimidinone ring protons typically resonate as singlets (C5–H at δ ~5.9–6.2 ppm) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection: Prioritize kinases, phosphatases, or enzymes with conserved pyrimidinone-binding pockets.

- Assay Types:

- In vitro enzyme inhibition (e.g., fluorescence-based assays for IC₅₀ determination).

- Cellular viability (MTT assay in cancer cell lines, e.g., HeLa or MCF-7).

- Positive Controls: Use known inhibitors (e.g., staurosporine for kinase assays).

- Dose Range: Test 0.1–100 µM to capture dose-response curves.

Bromophenyl derivatives often show enhanced cellular uptake due to lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

Methodological Answer:

- Core Modifications:

- Replace methylthio with bulkier groups (e.g., propylthio) to probe steric effects.

- Substitute 3-bromophenyl with electron-deficient/rich aryl groups (e.g., 4-CF₃, 4-OMe).

- Functional Assays: Compare IC₅₀ values across derivatives in enzyme/cell-based models.

- Computational Modeling: Perform docking (AutoDock Vina) to predict binding poses against targets like EGFR or CDK2 .

Q. Table 2: Example SAR Data

| Derivative | R Group | IC₅₀ (EGFR, nM) | LogP |

|---|---|---|---|

| Parent Compound | 3-Bromophenyl | 120 | 3.2 |

| Derivative A | 4-CF₃-phenyl | 85 | 3.8 |

| Derivative B | 4-OMe-phenyl | 200 | 2.9 |

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks: Validate assay conditions (e.g., ATP concentration in kinase assays).

- Metabolic Stability: Test compound stability in assay media (e.g., liver microsomes) to rule out false negatives.

- Off-Target Profiling: Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .

- Data Normalization: Include internal controls (e.g., Z’-factor >0.5) to ensure assay robustness.

For instance, discrepancies in anticancer activity may arise from variations in cell line genetic backgrounds .

Q. How can regioselective modifications be achieved on the pyrimidinone core?

Methodological Answer:

- Directed C-H Activation: Use Pd catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., -NH₂) to functionalize C5 or C6 positions.

- Protection/Deprotection: Temporarily protect the thioether group (e.g., with Boc) during bromophenyl coupling.

- Microwave-Assisted Synthesis: Enhances regioselectivity in heterocyclic substitutions (e.g., 150°C, 30 min) .

Example: Microwave irradiation improves yield in Pd-catalyzed cross-couplings by reducing side reactions .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or MOE to dock into ATP-binding sites (e.g., PDB: 1M17 for EGFR).

- MD Simulations (GROMACS): Simulate ligand-protein dynamics (50 ns trajectories) to assess binding stability.

- QSAR Modeling: Train models on IC₅₀ data to prioritize derivatives with optimal hydrophobicity (clogP 2–4) .

Key Insight: The bromophenyl group’s orientation in hydrophobic pockets critically influences binding affinity .

Data Contradiction Analysis Example

If conflicting data arise in kinase inhibition assays:

Verify Assay Conditions: Ensure consistent ATP concentrations (e.g., 10 µM ATP for competitive inhibitors).

Check Compound Purity: Confirm >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient).

Test Metabolites: Identify if active metabolites (e.g., demethylated derivatives) contribute to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.